Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate
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Overview
Description
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 3,3-dimethyl-2-pentanol with ethyl chloroformate in the presence of a base, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from the ring-opening oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive site for various chemical transformations. The ester group can participate in hydrolysis and reduction reactions, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ester functional group but lacking the oxirane ring.
Methyl butyrate: Another ester with a different alkyl group and no oxirane ring.
Ethyl 2,3-epoxybutanoate: An ester with an oxirane ring but a different alkyl chain.
The uniqueness of this compound lies in its combination of an oxirane ring and an ester group, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
6974-84-1 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-7-8-9-12(10(13)14-6-2)11(3,4)15-12/h5-9H2,1-4H3 |
InChI Key |
WMLKUPXOPBTQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(O1)(C)C)C(=O)OCC |
Related CAS |
9003-47-8 |
Origin of Product |
United States |
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